![molecular formula C17H28ClNO B1394694 3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1220032-33-6](/img/structure/B1394694.png)
3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride
Übersicht
Beschreibung
“3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride” is a chemical compound with the molecular formula C17H28ClNO . It has an average mass of 297.863 Da and a monoisotopic mass of 297.185944 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C17H28ClNO . It includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a phenyl ring with isopropyl and methyl substituents .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research into compounds similar to 3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride has focused on their crystal structures. For instance, the crystal structures of related compounds, such as 3-ethyl and 3-isopropyl derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, have been analyzed to understand the conformational differences and the inclination angles of the phenoxycarbonyl ring with respect to the piperidine ring (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).
Synthesis and Copolymerization
Novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, closely related to this compound, have been synthesized and copolymerized with styrene. This research explores the potential of these compounds in polymer science (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).
Molecular and Crystal Structures
The molecular and crystal structures of hydroxy derivatives of hydropyridine, which share a structural resemblance with this compound, have been determined. These studies are crucial in understanding the conformational flexibility and the role of hydrogen bonds in molecular packing in crystals (Kuleshova & Khrustalev, 2000).
Potential in Drug Synthesis and Evaluation
There has been research on the synthesis and biological evaluation of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which are structurally related to this compound. These studies are significant in the development of new pharmaceuticals (Hartmann & Batzl, 1986).
Other Research Applications
Additional research on structurally similar compounds includes the synthesis and molecular structure analysis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate (Khan, Ibrar, Lal, Altaf, & White, 2013), and the study of metabolic activity of related compounds in obese rats (Massicot, Steiner, & Godfroid, 1985).
The scientific research applications of this compound have been explored in various studies. Here are some key findings:
Crystal Structure Analysis :
- The crystal structures of compounds closely related to this compound have been analyzed, emphasizing the importance of conformational differences and the influence of substituents on the overall molecular structure (Raghuvarman, Sivakumar, Thanikachalam, & Aravindhan, 2014).
Synthesis and Copolymerization :
- Novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, which share a structural similarity with the compound , have been synthesized and copolymerized with styrene. This demonstrates the potential of these compounds in polymer chemistry and materials science (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).
Aromatase Inhibition :
- 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, structurally related to the target compound, have shown significant inhibition of human placental aromatase. This suggests potential applications in the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Selective Serotonin Reuptake Inhibition :
- Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor, indicating the neuropharmacological potential of structurally similar compounds (Germann, Ma, Han, & Tikhomirova, 2013).
Anti-Acetylcholinesterase Activity :
- Derivatives of piperidine, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their anti-acetylcholinesterase activity. This suggests applications in the development of treatments for conditions like Alzheimer's disease (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13(2)17-7-6-16(11-14(17)3)19-10-8-15-5-4-9-18-12-15;/h6-7,11,13,15,18H,4-5,8-10,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQPWFKWESQVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC2CCCNC2)C(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-33-6 | |
| Record name | Piperidine, 3-[2-[3-methyl-4-(1-methylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[4-(4-Piperidinyloxy)phenyl]-1-piperazinyl}-1-ethanone dihydrochloride](/img/structure/B1394613.png)

![Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate](/img/structure/B1394615.png)
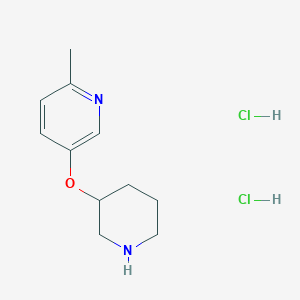
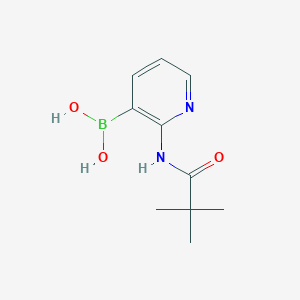
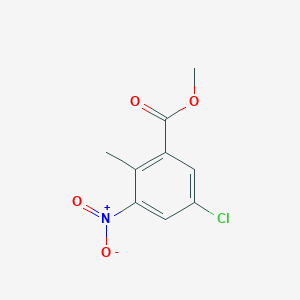
![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)
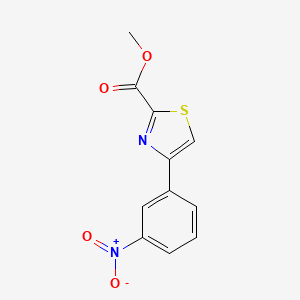



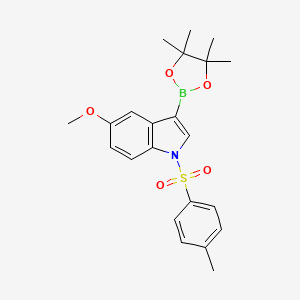
![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)

